4,4'-亚甲基双(3-氯-2,6-二乙基苯胺)

描述

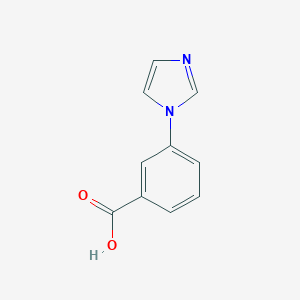

Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- is a useful research compound. Its molecular formula is C21H28Cl2N2 and its molecular weight is 379.4 g/mol. The purity is usually 95%.

The exact mass of the compound Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

C21H28Cl2N2 C_{21}H_{28}Cl_{2}N_{2} C21H28Cl2N2

其摩尔质量为 379.37 g/mol,在科学研究的各个领域都有着独特的应用 .弹性体聚氨酯

4,4'-亚甲基双(3-氯-2,6-二乙基苯胺): 被用作生产弹性体聚氨酯的链延长剂 . 这些材料以其柔韧性、耐用性和耐磨损、耐冲击性而闻名。它们广泛应用于汽车零部件、医疗器械以及各种表面的涂层。

环氧树脂固化剂

作为环氧树脂的固化剂,该化合物有助于开发强韧、耐用、耐化学腐蚀的环氧树脂 . 这些树脂被用于各种应用,包括建筑和航空航天行业的涂料、粘合剂和复合材料。

聚酰胺前体

该化合物是聚酰胺的前体 . 聚酰胺,如尼龙,是具有广泛用途的合成聚合物,从纺织品和塑料到食品包装,因为它们具有热稳定性和强度。

间接食品添加剂

它在间接食品添加剂中也有一些应用,特别是在粘合剂和涂料中 . 这些应用在食品包装中至关重要,因为安全性和无毒性是重中之重。

聚合物材料合成

该化合物参与了聚合物材料的合成,充当生产聚酰亚胺和其他高性能聚合物的中间体 . 由于其卓越的热性能和机械性能,这些材料对于先进电子、汽车和航空航天组件至关重要。

弹性体和喷涂聚脲

4,4'-亚甲基双(3-氯-2,6-二乙基苯胺): 用于浇铸型弹性体 (CPU)、RIM 弹性体和喷涂聚脲应用 . 这些材料以其高弹性而闻名,并用于需要优异的减震和能量回馈的产品中。

粘性剂

该化合物用作粘性剂,增强表面的粘性,以实现更好的粘附性 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns

生化分析

Cellular Effects

Molecular Mechanism

Dosage Effects in Animal Models

In animal models, the LD50 (lethal dose, 50%) of 4,4’-Methylenebis(3-chloro-2,6-diethylaniline) is greater than 5000 mg/kg for oral administration and greater than 2000 mg/kg for dermal administration This suggests that the compound has a relatively low toxicity

属性

IUPAC Name |

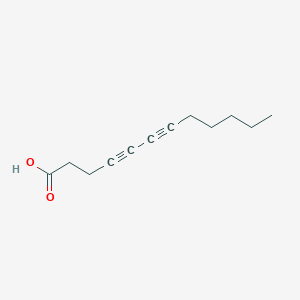

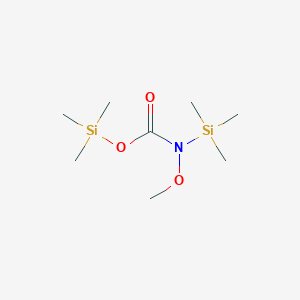

4-[(4-amino-2-chloro-3,5-diethylphenyl)methyl]-3-chloro-2,6-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28Cl2N2/c1-5-12-9-14(18(22)16(7-3)20(12)24)11-15-10-13(6-2)21(25)17(8-4)19(15)23/h9-10H,5-8,11,24-25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOMIGLBMQVNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1N)CC)Cl)CC2=C(C(=C(C(=C2)CC)N)CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073031 | |

| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Off-white odorless granules; [Air Products MSDS] | |

| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106246-33-7 | |

| Record name | Methylenebis(3-chloro-2,6-diethylaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106246-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(3-chloro-2,6-diethylbenzenamine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106246337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-methylenebis-3-(chloro-2,6-diethyl)-aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4′-Methylenebis[3-chloro-2,6-diethylbenzenamine] | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN49RAR5P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes MCDEA suitable for high-performance applications?

A1: MCDEA contributes to the formation of epoxy resins with high glass transition temperatures (Tg) [, , , , , , , , , ]. This translates to excellent thermal stability, making MCDEA-based resins suitable for applications requiring resistance to high temperatures.

Q2: How does MCDEA influence the morphology of epoxy blends?

A2: Studies show that MCDEA can induce phase separation in epoxy blends, leading to various morphologies depending on factors like curing temperature and the thermoplastic used [, , , , ]. This ability to tailor morphology allows for control over the final material properties.

Q3: Is MCDEA compatible with nanofillers in epoxy nanocomposites?

A3: Yes, research demonstrates that MCDEA-cured epoxy systems can effectively incorporate nanofillers like carbon nanotubes (CNTs) and titanium dioxide (TiO2) nanoparticles [, ]. This compatibility opens avenues for developing nanocomposites with enhanced properties.

Q4: Does MCDEA possess any catalytic properties during epoxy curing?

A4: While MCDEA itself might not be a catalyst, studies comparing different diamines suggest that its chemical structure influences the curing kinetics of epoxy resins [, ]. For instance, MCDEA exhibits slower reactivity compared to diamines like 4,4′-diaminodiphenylsulfone (DDS) [].

Q5: What is the molecular formula and weight of MCDEA?

A5: The molecular formula of MCDEA is C21H28Cl2N2, and its molecular weight is 379.36 g/mol.

Q6: Are there spectroscopic techniques used to characterize MCDEA?

A6: Yes, researchers commonly use spectroscopic methods like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure and purity of synthesized MCDEA and MCDEA-containing polymers [, , , ].

Q7: How does the presence of MCDEA impact the stability of epoxy systems?

A7: Research indicates that MCDEA-cured epoxy systems exhibit good thermal stability, with the MCDEA contributing to a higher Tg compared to some other diamine hardeners [, , , , , , , , , ]. This makes them suitable for applications requiring resistance to high temperatures.

Q8: Are there specific formulation strategies to improve the performance of MCDEA-based materials?

A8: Yes, research highlights several strategies:

- Tuning morphology: By adjusting the curing temperature and thermoplastic type in epoxy blends, researchers can control the phase separation behavior and achieve desired morphologies [, , , , ].

- Nanofiller incorporation: The addition of nanofillers like CNTs or TiO2 nanoparticles to MCDEA-cured epoxy systems has been shown to improve mechanical, thermal, and electrical properties [, ].

- Ionic liquids: Using ionic liquids as dispersing agents and catalysts in MCDEA-cured epoxy/CNT nanocomposites can enhance CNT dispersion and improve processability [].

Q9: What are some key resources for research on MCDEA and its applications?

A9: Essential resources include:

Q10: When did MCDEA emerge as a significant component in polymer chemistry?

A10: While pinpointing the exact emergence of MCDEA is difficult, research from the late 20th century onwards highlights its increasing use in epoxy resin formulations []. Its popularity likely stemmed from the demand for high-performance materials in various industries.

Q11: What are some examples of cross-disciplinary research involving MCDEA?

A11:

- Materials Science & Engineering: Research on MCDEA-based epoxy nanocomposites often involves collaboration between materials scientists and engineers to optimize processing, morphology, and properties [, ].

- Polymer Chemistry & Chemical Engineering: Understanding the curing kinetics and phase separation behavior of MCDEA-containing systems necessitates expertise from both polymer chemists and chemical engineers [, , , , , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl benzo[d]thiazole-5-carboxylate](/img/structure/B10830.png)

![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)

![(2S)-2-amino-3-[3-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-4,5-dihydroxyphenyl]propanoic acid](/img/structure/B10848.png)

![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)